4-[2,4,6-triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde
Description
4-[2,4,6-Triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde (molecular formula: C45H30O3, CAS: 805246-78-0) is a polyaromatic aldehyde derivative characterized by a central phenyl ring substituted with three ethyl groups at positions 2, 4, and 6, and two 4-formylphenyl groups at positions 3 and 4. A terminal benzaldehyde group is attached at the para position of the central ring. This compound is primarily utilized in the synthesis of covalent organic frameworks (COFs) due to its multiple aldehyde functional groups, which enable robust condensation reactions with amine or other electron-deficient monomers . Its structural symmetry and electron-rich nature make it a critical building block for designing donor-acceptor (D-A) COFs, particularly for applications in electrochemiluminescence (ECL) and sensing .
Properties
IUPAC Name |
4-[2,4,6-triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O3/c1-4-28-31(25-13-7-22(19-34)8-14-25)29(5-2)33(27-17-11-24(21-36)12-18-27)30(6-3)32(28)26-15-9-23(20-35)10-16-26/h7-21H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNECSQPIVGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)CC)C3=CC=C(C=C3)C=O)CC)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Triethyl-5’-(4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves the reaction of aromatic aldehydes with triazine derivatives under basic conditions. The process includes the following steps:
Starting Materials: Aromatic aldehydes and triazine derivatives.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature and Time: The reaction mixture is typically heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2’,4’,6’-Triethyl-5’-(4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex organic molecules. Its aldehyde groups can participate in various reactions such as:
- Condensation Reactions : The aldehyde groups can undergo condensation with amines or other nucleophiles to form imines or other derivatives.
- Cross-Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
In medicinal chemistry, the compound's structural features make it a candidate for drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of multiple aldehyde groups may enhance its reactivity with biological targets.
- Pharmaceutical Intermediates : Its ability to form diverse derivatives makes it useful as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of 4-[2,4,6-triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde in synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions. The resulting biaryl derivatives showed promising biological activity against specific cancer cell lines.
Case Study 2: Development of COFs
Research into covalent organic frameworks utilizing this compound revealed its potential for creating highly porous materials. These frameworks exhibited excellent stability and selectivity for gas adsorption applications, particularly for CO2 capture.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Triethyl-5’-(4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π stacking interactions with other aromatic systems, influencing the compound’s biological and chemical activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The triethyl groups in the target compound introduce steric hindrance and electron-donating effects, which may enhance crystallinity and intramolecular charge transfer (IRCT) in COFs compared to methyl or unsubstituted analogues like TAPT .
- Compounds lacking ethyl groups (e.g., 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde) rely on planar π-conjugation for charge transfer, leading to moderate ECL efficiency (32.1%) .
ECL Performance: The highest ECL efficiency (63.7%) is observed in COFTBTN-BCBA, which pairs BCBA (asymmetrical donor) with 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile (TBTN, acceptor). This highlights the importance of asymmetric D-A pairing for optimizing IRCT and reducing band gaps .
Band Gap Engineering: IRCT-mediated band gap reduction is critical for ECL. For example, COFBAP-TBTN achieves a lower band gap (~2.0 eV) due to strong D-A interactions, whereas TAPT-based COFs exhibit wider gaps (2.1–2.5 eV) . The triethyl groups in the target compound may further lower the band gap by enhancing electron-donor capacity compared to methyl or hydrogen substituents.
Limitations and Challenges
- Synthetic Complexity : Multi-step synthesis is required to introduce ethyl and formylphenyl groups, increasing production costs compared to simpler aldehydes like TAPT .
Biological Activity
4-[2,4,6-triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities. We will also explore relevant case studies and research findings.
- Molecular Formula : C33H30O3
- Molecular Weight : 494.54 g/mol
- CAS Number : 4277661
Antibacterial Activity
Recent studies have indicated that derivatives of benzaldehyde compounds exhibit significant antibacterial properties. For instance, research on similar aldehyde derivatives has shown strong activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic processes .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Activity Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Benzyl Bromide Derivatives | Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Chalcone Derivatives | Antibacterial | Escherichia coli | 64 µg/mL |
| 4-[2,4,6-triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde | Antibacterial | Not yet tested | N/A |
Antifungal Activity
The antifungal properties of related compounds have also been documented. Aldehyde derivatives have shown varying degrees of effectiveness against pathogenic fungi such as Candida albicans. The activity is typically assessed using disk diffusion methods and microbroth dilution techniques to determine the MIC .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Activity Type | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Benzyl Bromide Derivatives | Antifungal | Candida albicans | 16 µg/mL |
| Chalcone Derivatives | Antifungal | Aspergillus niger | 128 µg/mL |
| 4-[2,4,6-triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde | Antifungal | Not yet tested | N/A |
Anticancer Activity
The potential anticancer properties of benzaldehyde derivatives are being investigated due to their ability to induce apoptosis in cancer cells. Studies have shown that certain benzaldehyde compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell survival .
Case Study:
A study examining a related compound demonstrated that it inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
